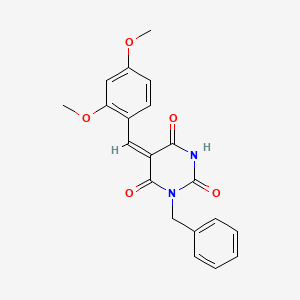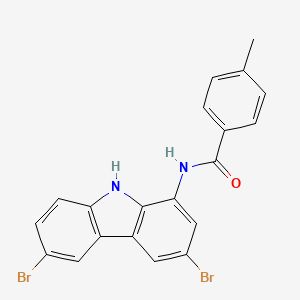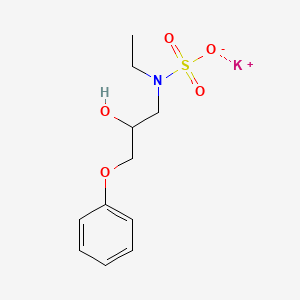![molecular formula C14H14N4O2 B6122576 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6122576.png)
2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione, also known as MPP, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. MPP belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been extensively studied for its potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
In neurodegenerative diseases, 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been found to have neuroprotective effects against oxidative stress and inflammation. 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In cardiovascular diseases, 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been found to have vasodilatory effects and to improve endothelial function. 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has also been shown to reduce blood pressure and to inhibit platelet aggregation.
Wirkmechanismus
The mechanism of action of 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In addition, 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been found to have a wide range of biochemical and physiological effects, including anticancer, neuroprotective, and cardiovascular effects. 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has also been found to have neuroprotective effects against oxidative stress and inflammation. In addition, 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has also been found to have vasodilatory effects and to improve endothelial function. 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has also been shown to reduce blood pressure and to inhibit platelet aggregation.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has several advantages for lab experiments, including its high potency and selectivity, its ability to induce apoptosis and inhibit cell proliferation in cancer cells, and its neuroprotective and cardiovascular effects. However, 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. In addition, 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione may have off-target effects that could interfere with experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields of scientific research, such as infectious diseases and autoimmune disorders, and the identification of its molecular targets and mechanisms of action. In addition, the development of 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione derivatives with improved pharmacological properties could lead to the development of new drugs for the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.
Synthesemethoden
The synthesis of 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione involves the condensation of 2-amino-4-methylphenylacetic acid with ethyl acetoacetate in the presence of acetic anhydride and pyridine. The resulting intermediate is then cyclized with urea and acetic anhydride to yield 2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione. The overall yield of this synthesis method is around 60%, and the purity of the final product can be improved by recrystallization.
Eigenschaften
IUPAC Name |
2-amino-5-(4-methylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-7-2-4-8(5-3-7)9-6-10(19)16-12-11(9)13(20)18-14(15)17-12/h2-5,9H,6H2,1H3,(H4,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUZKGNISXBIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(4-methylphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6122509.png)

![2-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6122520.png)

![5-{[(4-chlorophenyl)amino]methyl}-2-(3-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6122543.png)
![2-{[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6122551.png)
![[1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6122555.png)

![5-cyclopropyl-N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-isoxazolecarboxamide](/img/structure/B6122572.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6122577.png)
![5-methyl-6-(1-piperidinylcarbonyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6122582.png)

![{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6122593.png)